molecular formula C9H13NO3S B2942694 1-(3-Methoxyphenyl)ethane-1-sulfonamide CAS No. 1250487-60-5

1-(3-Methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2942694
CAS No.: 1250487-60-5
M. Wt: 215.27
InChI Key: URXVKKPWKMSYAG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO3S. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)ethane-1-sulfonamide typically involves the reaction of 3-methoxybenzene with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with ammonia or an amine to form the sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methoxyphenyl)ethane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)ethane-1-sulfonamide: Similar structure but with the methoxy group at the para position.

    1-(3-Hydroxyphenyl)ethane-1-sulfonamide: Hydroxy group instead of methoxy.

    1-(3-Methylphenyl)ethane-1-sulfonamide: Methyl group instead of methoxy.

Uniqueness: 1-(3-Methoxyphenyl)ethane-1-sulfonamide is unique due to the presence of the methoxy group at the meta position, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(3-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7(14(10,11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXVKKPWKMSYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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